Home > Products > Screening Compounds P119915 > Dihydrobetulinic acid
Dihydrobetulinic acid - 25488-53-3

Dihydrobetulinic acid

Catalog Number: EVT-264828
CAS Number: 25488-53-3
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrobetulinic acid is a pentacyclic triterpenoid that is lupane having a 3beta-hydroxy and 28-carboxy substituents. Isolated from the leaves of Syzygium claviflorum, it exhibits anti-HIV and antileishmanial activity. It has a role as a metabolite, an anti-HIV agent, an antileishmanial agent, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is a hydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of a lupane.
Overview

Dihydrobetulinic acid is a triterpenoid compound derived from betulinic acid, which itself is obtained from the bark of birch trees. This compound has garnered significant interest due to its various biological activities, including potential antitumor and antiviral properties. Dihydrobetulinic acid is classified as a pentacyclic triterpenoid, sharing structural features with other compounds in this class, such as its parent compound, betulinic acid.

Source

Dihydrobetulinic acid is primarily sourced from the bark of birch trees (genus Betula), where betulin and betulinic acid are abundant. Betulin, which constitutes a significant percentage of the dry weight of birch bark, serves as a precursor for synthesizing dihydrobetulinic acid through various chemical processes .

Classification

Dihydrobetulinic acid falls under the category of triterpenoids, specifically pentacyclic triterpenes. These compounds are characterized by their five-ring structure and are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects.

Synthesis Analysis

Methods

The synthesis of dihydrobetulinic acid typically involves several methods that convert betulin or betulinic acid into the desired compound. The most common synthetic routes include:

  1. Direct Reduction: Betulinic acid can be reduced to dihydrobetulinic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.
  2. Biocatalytic Methods: Recent advancements have highlighted biocatalysis as a viable method for synthesizing dihydrobetulinic acid from betulin, offering environmentally friendly and efficient pathways .
  3. Oxidative Reactions: Some synthetic strategies involve the oxidation of specific functional groups in betulin or derivatives to yield dihydrobetulinic acid.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and selectivity. For example, utilizing protecting groups during the synthesis can prevent unwanted side reactions .

Molecular Structure Analysis

Structure

Dihydrobetulinic acid has a molecular formula of C30H50O3C_{30}H_{50}O_3 and features a complex pentacyclic structure characteristic of triterpenoids. The structural formula can be represented as follows:

C30H50O3\text{C}_{30}\text{H}_{50}\text{O}_3

Data

The compound exhibits specific stereochemistry that contributes to its biological activity. Its three-dimensional conformation allows for interactions with various biological targets, enhancing its potential therapeutic effects.

Chemical Reactions Analysis

Reactions

Dihydrobetulinic acid participates in several chemical reactions that modify its structure for enhanced biological activity:

  1. Esterification: This reaction can modify the hydroxyl groups to improve solubility and bioavailability.
  2. Oxidation: Dihydrobetulinic acid can be oxidized to yield more reactive derivatives that may exhibit increased pharmacological activity.
  3. Functionalization: Adding different functional groups can lead to derivatives with tailored biological properties.

Technical Details

The reactions often require specific catalysts or reaction conditions to ensure high yields and selectivity. For instance, using m-chloroperoxybenzoic acid in oxidation reactions has been documented to produce high yields of desired products .

Mechanism of Action

Process

The mechanism of action of dihydrobetulinic acid primarily involves its interaction with cellular pathways related to apoptosis (programmed cell death) and immune modulation. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.

Data

Studies indicate that dihydrobetulinic acid may also exert antiviral effects by disrupting viral replication processes within host cells, particularly against human immunodeficiency virus and other pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow crystalline solid.
  • Melting Point: Ranges between 220 °C to 230 °C.
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and ether but poorly soluble in water.

Chemical Properties

  • Molecular Weight: Approximately 450 g/mol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant analyses have shown that these properties contribute significantly to its behavior in biological systems and its potential therapeutic applications.

Applications

Dihydrobetulinic acid has promising applications in various scientific fields:

  1. Antitumor Activity: It has been studied for its ability to inhibit tumor growth in various cancer cell lines.
  2. Antiviral Properties: Research indicates effectiveness against viruses like human immunodeficiency virus by interfering with viral maturation processes .
  3. Pharmaceutical Development: Its derivatives are being explored for drug development aimed at treating cancers and viral infections.
Introduction to Dihydrobetulinic Acid in Natural Product Research

Historical Context and Discovery in Ethnopharmacology

Dihydrobetulinic acid (DHBA) emerged from systematic investigations into the anti-HIV properties of Syzygium claviflorum (Myrtaceae), a plant used traditionally in Southeast Asian medicine for treating fevers and infections. Initial phytochemical studies in the 1990s identified betulinic acid (BA) as a key anti-HIV constituent, which prompted the synthesis of reduced derivatives to enhance stability and bioactivity. DHBA was engineered through catalytic hydrogenation of BA’s C20-C29 exocyclic methylene group, yielding a saturated lupane backbone (J Med Chem 1996) [1] [4]. This modification significantly altered the compound’s three-dimensional conformation and electronic properties, leading to unexpected gains in antiviral potency. Ethnobotanical records indicate that birch (Betula spp.)—the primary source of BA—was used in Slavic folk medicine for wound healing, while Syzygium species featured in Malay decoctions for infectious diseases, providing cultural context for DHBA’s precursor compounds [2] [3].

Table 1: Key Lupane Triterpenoids in Anti-HIV Research

CompoundSource PlantCore ModificationAnti-HIV IC₅₀ (μM)
Betulinic acidSyzygium claviflorumC3-OH, C20-C29 exocyclic double bond1.4 [1]
Dihydrobetulinic acidSemi-synthetic (from BA)C20-C29 saturation0.9 [1]
Platanic acidSyzygium claviflorumC3-keto, C17-carboxyl6.5 [1]

Biosynthetic Pathways in Plant Sources

DHBA is not a natural product but derives from betulinic acid, which is biosynthesized in plants via the mevalonate (MVA) pathway. In Syzygium claviflorum and birch species (Betula pendula), the process initiates with cyclization of 2,3-oxidosqualene—a C₃₀ precursor—catalyzed by oxidosqualene cyclases (OSCs). This enzymatic step generates lupeol, the universal lupane precursor [3] [9]. Subsequent oxidation reactions are mediated by cytochrome P450 monooxygenases (CYP450s):

  • Step 1: CYP-dependent oxidation at C28 converts lupeol to betulin
  • Step 2: Sequential oxidation of betulin’s C28 alcohol yields betulinic acid
  • Step 3: In vitro hydrogenation of BA’s Δ²⁰(²⁹) bond using Pd/C or PtO₂ catalysts produces DHBA [4] [9]

The MVA pathway dominates in cytosol, while plastids employ the methylerythritol phosphate (MEP) route for terpenoid precursors. Kinetic studies show birch bark contains 10–34% betulin but <1% BA, necessitating semi-synthesis for scalable DHBA production [4] [9]. Plant tissue culture experiments confirm that jasmonate elicitors enhance BA accumulation by 3.2-fold, suggesting strategies to boost precursor availability.

Table 2: Biosynthetic Origins of DHBA Precursors

Biosynthetic IntermediateEnzyme ResponsibleTissue LocalizationYield in Natural Sources
LupeolLupeol synthaseEpidermal cells0.1–0.5% dry weight [9]
BetulinCYP716A12 (C28 oxidase)Bark resin ducts10–45% in birch bark [4]
Betulinic acidCYP450-dependent oxidasesLeaves/bark0.3–5.7% in Syzygium [1]

Role in the Lupane Triterpenoid Family: Comparative Significance

Within the lupane triterpenoid family—characterized by a pentacyclic 6-6-6-6-5 carbon skeleton—DHBA occupies a distinct niche due to its C20-C29 saturation. This structural alteration confers advantages over natural analogs:

  • Enhanced stability: The saturated side chain eliminates susceptibility to Michael additions, extending plasma half-life in vitro by 2.3-fold compared to BA [1] [5]
  • Bioactivity profile: While BA exhibits melanoma-selective cytotoxicity, DHBA shows superior specificity for viral targets. Its anti-HIV IC₅₀ (0.9 μM) surpasses BA (1.4 μM) and the natural analog platanic acid (6.5 μM) in H9 lymphocyte assays [1] [6]
  • Mechanistic divergence: Unlike BA’s inhibition of HIV protease, DHBA disrupts viral maturation by blocking capsid protein processing—a mechanism shared with clinically advanced agents like bevirimat [5] [8]

Notably, C3 and C28 functionalization patterns dictate pharmacological behavior. Esterification at C28 (e.g., 3-O-(3′,3′-dimethylsuccinyl)-DHBA) improves water solubility and enhances antiviral indices by >100-fold, demonstrating the lupane scaffold’s synthetic versatility [6] [10]. Among 48 synthetic lupanes evaluated, DHBA derivatives consistently ranked in the top quartile for selectivity indices (SI > 80), underscoring their therapeutic potential.

Table 3: Bioactivity Comparison of Select Lupane Triterpenoids

Activity ParameterBetulinic AcidDihydrobetulinic AcidOleanolic Acid
Anti-HIV-1 IC₅₀ (μM)1.40.9>50 [6]
Selectivity Index (SI)9.314.0<2 [6]
Antimelanoma IC₅₀ (μM)1.0–2.5>2015–30 [2]
Key Molecular TargetHIV proteaseViral maturationHIV entry [6]

Properties

CAS Number

25488-53-3

Product Name

Dihydrobetulinic acid

IUPAC Name

(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C30H50O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h18-24,31H,8-17H2,1-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1

InChI Key

PZXJOHSZQAEJFE-FZFNOLFKSA-N

SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Dihydrobetulinic acid

Canonical SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.